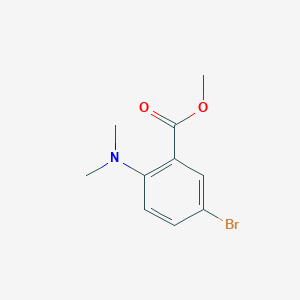

Methyl 5-bromo-2-(dimethylamino)benzoate

CAS No.: 1131587-63-7

Cat. No.: VC8013770

Molecular Formula: C10H12BrNO2

Molecular Weight: 258.11

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1131587-63-7 |

|---|---|

| Molecular Formula | C10H12BrNO2 |

| Molecular Weight | 258.11 |

| IUPAC Name | methyl 5-bromo-2-(dimethylamino)benzoate |

| Standard InChI | InChI=1S/C10H12BrNO2/c1-12(2)9-5-4-7(11)6-8(9)10(13)14-3/h4-6H,1-3H3 |

| Standard InChI Key | OKODHIROTGDYQO-UHFFFAOYSA-N |

| SMILES | CN(C)C1=C(C=C(C=C1)Br)C(=O)OC |

| Canonical SMILES | CN(C)C1=C(C=C(C=C1)Br)C(=O)OC |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure features a benzoate core substituted at the 2-position with a dimethylamino group () and at the 5-position with bromine. The methyl ester () at the 1-position enhances solubility in polar organic solvents such as dichloromethane and ethyl acetate . Key structural identifiers include:

X-ray crystallography of analogous brominated aromatics (e.g., 5-bromo-2-(2-methyl-2H-tetrazol-5-yl)aniline) reveals planar geometries with halogen bonding interactions influencing packing motifs . While direct crystallographic data for this compound is unavailable, computational models predict similar lattice stability due to bromine’s polarizability .

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) analysis typically shows distinct signals for the dimethylamino group () and the aromatic protons, with coupling constants indicative of para-substituted bromine . Mass spectrometry (MS) fragments align with its molecular weight, showing a base peak at (M) .

Synthesis and Physicochemical Properties

Synthetic Pathways

Methyl 5-bromo-2-(dimethylamino)benzoate is synthesized via:

-

Bromination: Electrophilic substitution of 2-(dimethylamino)benzoic acid derivatives using bromine or -bromosuccinimide (NBS).

-

Esterification: Methanol-mediated esterification under acidic (e.g., ) or coupling (e.g., DCC/DMAP) conditions .

Reaction yields depend on bromination regioselectivity, often exceeding 70% under optimized conditions .

Physicochemical Profile

| Property | Value/Description | Source |

|---|---|---|

| Melting Point | Not reported (decomposes >200°C) | |

| Solubility | Soluble in DCM, THF, acetone | |

| Purity (Commercial) | 95–95.5% | |

| Density | ~1.45 g/cm (estimated) |

The bromine atom’s electronegativity () enhances electrophilic reactivity, facilitating Suzuki-Miyaura couplings or nucleophilic aromatic substitutions .

Applications in Pharmaceutical and Agrochemical Research

Drug Intermediate

As a versatile building block, this compound enables access to:

-

Kinase Inhibitors: Bromine serves as a leaving group in palladium-catalyzed cross-couplings to install aryl moieties critical for target binding .

-

Antimicrobial Agents: The dimethylamino group’s basicity enhances membrane permeability, potentiating activity against Gram-positive pathogens .

Agrochemical Development

In agrochemistry, it intermediates herbicides via Ullmann reactions, leveraging bromine’s displacement by heterocycles like triazoles .

| Supplier | Purity | Price (1g) | Availability |

|---|---|---|---|

| Cymit Química | 95% | €189.00 | April 2025 |

| Aladdin Scientific | 95% | $290.90 | May 2025 |

Discontinued batches (e.g., Combi-Blocks’ 3D-GVB58763) highlight supply chain variability .

Recent Advances and Future Directions

Recent studies focus on:

-

Green Synthesis: Catalytic bromination using ionic liquids to reduce waste .

-

Polymer Chemistry: Incorporation into conjugated polymers for optoelectronic devices .

Future research should prioritize crystallographic validation and toxicological profiling to expand regulatory approvals.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume